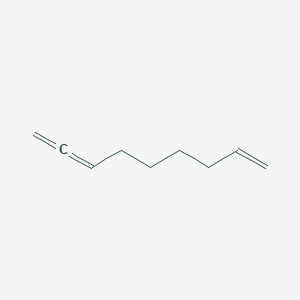
1,2,8-Nonatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,8-Nonatriene is an organic compound with the molecular formula C9H14. It is a type of nonatriene, which is a hydrocarbon containing three double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,8-Nonatriene can be synthesized through several methods. One common approach involves the selective hydroboration of a 1,3,7-triene. For example, the synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene involves the use of methyltriphenylphosphonium iodide and phenyllithium in tetrahydrofuran as solvents . The reaction is carried out under an argon atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods such as distillation and chromatography are common to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,8-Nonatriene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated nonatrienes.
Wissenschaftliche Forschungsanwendungen
1,2,8-Nonatriene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: Used in the synthesis of fragrances and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1,2,8-Nonatriene involves its interaction with various molecular targets. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The pathways involved include the activation of olfactory receptors and subsequent signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4,8-Dimethyl-1,3,7-nonatriene
- 2,6-Dimethyl-2,6,8-nonatriene
- (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Uniqueness
1,2,8-Nonatriene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
10481-12-6 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,6H,1-2,5,7-9H2 |
InChI-Schlüssel |
HMNHOBVJJHVPCV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




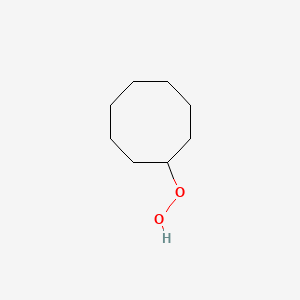
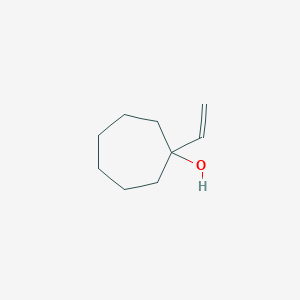
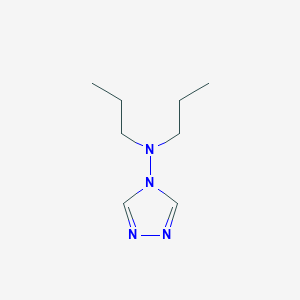
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
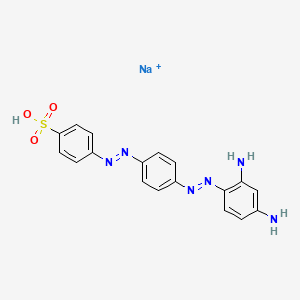
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

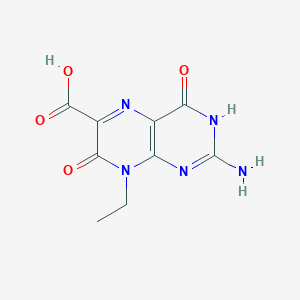
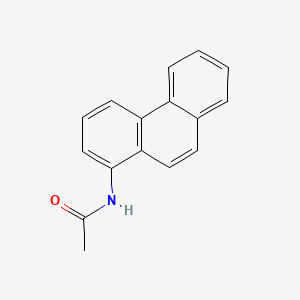

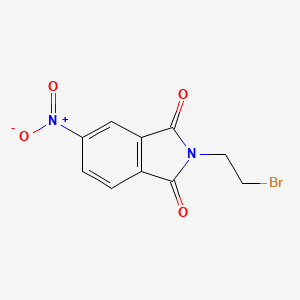
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
